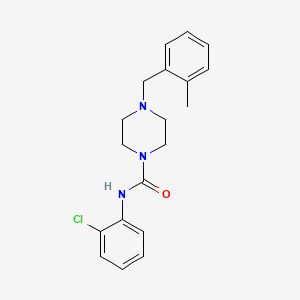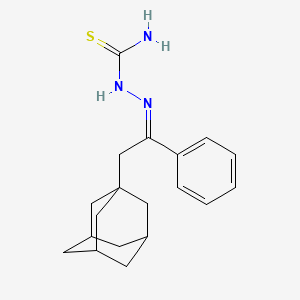
N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide, also known as BDZ-1, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential therapeutic applications in various fields of medicine.
作用機序
N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT2A receptor and a partial agonist of the 5-HT1A receptor. It also acts as a dopamine D2 receptor antagonist. The exact mechanism of action of N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide is not fully understood, but it is believed to modulate the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to increase the expression of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
実験室実験の利点と制限
N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has various advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied and its effects are well documented. Another advantage is that it is relatively easy to synthesize and purify. One of the limitations is that it has limited solubility in water, which can make it difficult to work with in certain experiments. Another limitation is that it has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are many future directions for the study of N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide. One direction is to further elucidate its mechanism of action and its effects on various neurotransmitters and neurotrophic factors. Another direction is to study its potential therapeutic applications in various fields of medicine such as psychiatry, neurology, and oncology. Another direction is to study its potential use as a tool compound for the study of various biological processes. Overall, N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has great potential for further study and development in the field of medicinal chemistry.
合成法
N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide is synthesized by reacting 1-(2-chlorophenyl)piperazine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction yields N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide as a white crystalline solid. The purity of the compound is confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine such as psychiatry, neurology, and oncology. In psychiatry, N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects. In neurology, N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. In oncology, N-(2-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide has been studied for its potential use in the treatment of various types of cancer.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-6-2-3-7-16(15)14-22-10-12-23(13-11-22)19(24)21-18-9-5-4-8-17(18)20/h2-9H,10-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJQPAAAFPQLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one](/img/structure/B5314340.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5314355.png)
![N-(sec-butyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5314357.png)
![N-{5-[(cyclopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314362.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B5314363.png)
![(3S*,5R*)-1-(3-methoxybenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5314366.png)


![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5314394.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5314401.png)
![N~1~,N~2~-dimethyl-N~2~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5314403.png)